![molecular formula C13H16N4O3 B11730406 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(4-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide lies in its specific structural features, such as the presence of both hydroxyl and methoxy groups on the phenyl ring. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H16N4O3 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-17-9(13(14)19)6-12(16-17)15-7-8-3-4-10(18)11(5-8)20-2/h3-6,18H,7H2,1-2H3,(H2,14,19)(H,15,16) |
InChI Key |
IGYZCFXSPKIXMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=C(C=C2)O)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)
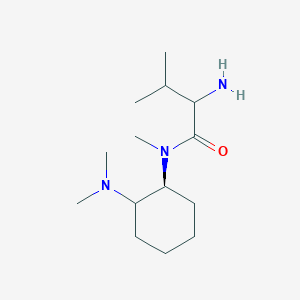
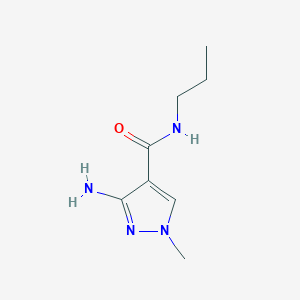
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730349.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)
![heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730366.png)
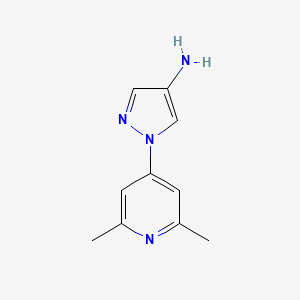
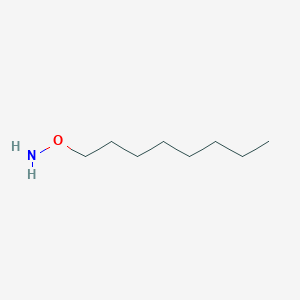
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
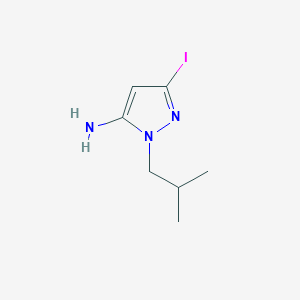
![(1S,4S)-2-(4-nitrophenyl)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11730416.png)
![(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11730420.png)
![benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730426.png)
